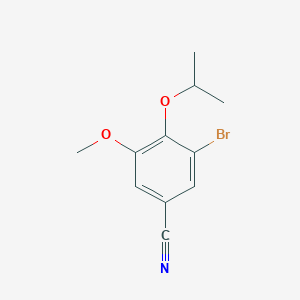

3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCFZWKSHFLLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352805 | |

| Record name | 3-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515848-62-1 | |

| Record name | 3-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Benzonitriles

An In-depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: A Versatile Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a substituted aromatic nitrile with significant potential as a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, grounded in established chemical principles and data from closely related analogues.

Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group is a versatile functional handle and a known bioisostere for various groups like carbonyls and halogens, capable of participating in crucial hydrogen bond interactions within biological targets.[1][2] The presence of a bromine atom on the aromatic ring provides a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4][5]

This compound combines these features on a decorated phenyl ring, offering a trifunctional platform for generating molecular complexity. The strategic placement of the isopropoxy and methoxy groups can influence the electronic properties of the ring and provide additional points for interaction or metabolic modulation in a final drug candidate. This guide will explore the chemical attributes that make this molecule a valuable tool for constructing novel molecular entities.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its core properties can be defined. Furthermore, a predictive analysis of its spectroscopic signature can be made based on well-characterized analogues.[6][7]

Core Chemical Properties

A summary of the fundamental physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 515848-62-1 | |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [8] |

| Molecular Weight | 270.12 g/mol | [8] |

| Appearance | Solid (predicted) | |

| SMILES | CC(C)OC1=C(C=C(C=C1Br)C#N)OC | [8] |

| InChI Key | DNCFZWKSHFLLGT-UHFFFAOYSA-N | [8] |

| Predicted XlogP | 3.1 | [8] |

Predicted Spectroscopic Characteristics

The characterization of this compound would rely on standard spectroscopic techniques. Below are the predicted key features based on analogous structures.[6][9]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the isopropoxy group protons (a septet for the CH proton around 4.5-4.7 ppm and a doublet for the two methyl groups around 1.3-1.4 ppm). The two aromatic protons would appear as singlets in the aromatic region (around 7.0-7.5 ppm).

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the nitrile carbon (C≡N) between 115-120 ppm.[6] Other key signals would include those for the aromatic carbons, the methoxy carbon (around 56 ppm), and the carbons of the isopropoxy group (CH around 72 ppm and CH₃ around 22 ppm).

-

FT-IR Spectroscopy: The most prominent feature in the infrared spectrum will be a sharp, strong absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2220-2240 cm⁻¹ region for aromatic nitriles.[6][7] Other characteristic bands would include C-H stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring, and C-O stretches for the ether linkages.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly 1:1 abundance). The predicted monoisotopic mass is 269.0051 Da.[8]

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available vanillin. This multi-step synthesis leverages standard, high-yielding transformations common in organic synthesis.

Caption: Proposed synthetic route to this compound.

Causality behind Experimental Choices:

-

Bromination: The synthesis begins with the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are ortho, para-directing. Bromination occurs para to the hydroxyl group and ortho to the methoxy group at the sterically accessible C5 position. Acetic acid is a common solvent for this transformation.

-

O-Isopropylation: The phenolic hydroxyl group of bromovanillin is more acidic than an alcohol and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide undergoes a Williamson ether synthesis with an isopropyl electrophile (e.g., 2-bromopropane).

-

Conversion of Aldehyde to Nitrile: This is a standard two-step, one-pot procedure. First, the aldehyde is converted to an aldoxime using hydroxylamine. The subsequent dehydration of the oxime, often achieved by refluxing with acetic anhydride or other dehydrating agents, yields the nitrile.[10]

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in the versatile reactivity of its functional groups, which can be addressed selectively.

Caption: Key reaction pathways for this compound.

-

Reactivity of the Aryl Bromide: The C(sp²)-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide variety of substituents at the C3 position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.[3][11]

-

Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary or secondary amines.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.[3] The reactivity of aryl bromides in these reactions offers a balance between reactivity and stability, often being preferred over more reactive but less stable aryl iodides or less reactive aryl chlorides.[3][5]

-

-

Reactivity of the Nitrile Group: The nitrile group can be transformed into other important functionalities.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.[12]

-

Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, which are important pharmacophores in many drugs.

-

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs reported to be synthesized from this exact intermediate, its structural motifs are highly relevant to pharmaceutical development. Benzonitrile derivatives are key components in numerous approved drugs, including aromatase inhibitors like Letrozole and androgen receptor antagonists such as Enzalutamide.[13]

The utility of this compound in a drug discovery workflow would be as a versatile intermediate for building a library of analogues for structure-activity relationship (SAR) studies.

Caption: Workflow for utilizing the target compound in a drug discovery program.

By leveraging the reactivity of the aryl bromide, medicinal chemists can rapidly synthesize a diverse set of compounds where the substituent at the C3 position is varied. This allows for the exploration of the binding pocket of a biological target to optimize potency, selectivity, and pharmacokinetic properties. The isopropoxy and methoxy groups can provide favorable interactions or be modified in later stages of lead optimization.

Experimental Protocols (Hypothetical)

The following protocols are representative methodologies for the synthesis and purification of this compound and its derivatives. These are based on standard laboratory procedures for analogous compounds and should be adapted and optimized as needed.

Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (Intermediate)

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

-

Reaction: Add 2-bromopropane (1.5 eq) to the stirred suspension. Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.[14][15]

Synthesis of this compound

-

Oxime Formation: Dissolve the aldehyde intermediate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent like ethanol or pyridine. Stir at room temperature until TLC indicates complete consumption of the aldehyde.

-

Dehydration: Add acetic anhydride (3.0 eq) directly to the reaction mixture. Heat the solution to reflux and monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto ice water. If necessary, neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[14][16]

Safety and Handling

As a brominated aromatic nitrile, this compound should be handled with care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds suggest the following precautions.[17][18][19][20][21]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Toxicology: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical building block with considerable potential for applications in drug discovery and organic synthesis. Its value is derived from the versatile and differential reactivity of its aryl bromide and nitrile functional groups. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers to incorporate this promising intermediate into their synthetic programs.

References

- The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Compar

- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (2025). BenchChem.

- Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (2025). BenchChem.

- A Technical Guide to the Reactivity of the Aryl Bromide in 3-Bromo-5-(bromomethyl)benzonitrile for Drug Discovery and Development. (2025). BenchChem.

- Synthesis of benzonitriles from substituted benzaldehyde. (2003).

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Synthesis of benzonitriles from substituted benzoic acid. (2005).

- Al-Omary, F. A., El-Emam, A. A., & El-Gohary, N. S. (2015). Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers.

- Sommer, M. B., Begtrup, M., & Boegesoe, K. P. (1995). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry, 60(8), 2244–2249.

- Kumar, A. P., & Rao, G. R. (2001). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 57(2), 337-347.

- Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. (2025). BenchChem.

- de la Cruz, P., de la Hoz, A., Langa, F., & Orduna, J. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B, 126(13), 2635–2646.

- Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.

- Methods of purification of organic compounds. (2019, October 16). BYJU'S.

- 3-Bromo-4-hydroxy-5-methoxybenzonitrile. (n.d.). PubChem.

- A Short Note On Purification Of Organic Compounds. (n.d.). Unacademy.

- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- This compound. (n.d.). Sigma-Aldrich.

- Kim, J. H., Gbeddy, G., & Akkanen, J. (2015). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Bulletin of the Korean Chemical Society, 36(1), 223-229.

- Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C-N Bond Cleavage. (2018).

- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B, 11(8), 2278-2302.

- Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. (2025). BenchChem.

- Benzonitrile. (n.d.). Wikipedia.

- The Purification of Organic Compound: Techniques and Applic

- 3-Bromo-4-methoxybenzonitrile. (n.d.). PubChem.

- Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... (n.d.).

- 3-Bromo-4-hydroxy-5-methoxy-benzonitrile. (n.d.). CymitQuimica.

- SAFETY DATA SHEET - Bromine Tablets. (n.d.). Prometheus.

- SAFETY DATA SHEET - Bromine. (2024, September 7). Sigma-Aldrich.

- SAFETY DATA SHEET - Bromine. (2022, November 10). Spectrum Chemical.

- SAFETY DATA SHEET - Bromine. (2010, November 24). Fisher Scientific.

- This compound (C11H12BrNO2). (n.d.). PubChemLite.

- Safety D

- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2026, January 7).

- Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[3][4][6][7]tetrazine-3-one Deriv

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - this compound (C11H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 9. tandfonline.com [tandfonline.com]

- 10. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzonitrile - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. byjus.com [byjus.com]

- 15. researchgate.net [researchgate.net]

- 16. A Short Note On Purification Of Organic Compounds [unacademy.com]

- 17. happyhottubs.co.uk [happyhottubs.co.uk]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. fishersci.com [fishersci.com]

- 21. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS No. 515848-62-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a key substituted benzonitrile intermediate with significant potential in medicinal chemistry and drug discovery. This document delineates its physicochemical properties, outlines a plausible multi-step synthesis pathway with detailed experimental protocols, and explores its applications as a versatile building block in the development of novel therapeutics, particularly in the domain of kinase inhibitors. The guide is intended to serve as a valuable resource for researchers by providing both theoretical insights and practical methodologies related to this compound.

Introduction: The Strategic Importance of Substituted Benzonitriles

Substituted benzonitriles are a class of organic compounds that have garnered considerable attention in the field of drug discovery. The nitrile group, being a versatile synthetic handle, can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are prevalent in a wide array of pharmacologically active molecules. Furthermore, the benzonitrile moiety itself is a known pharmacophore in numerous approved drugs, contributing to target engagement through various non-covalent interactions.

This compound (CAS No. 515848-62-1) is a strategically functionalized derivative poised for applications in the synthesis of complex molecular architectures. The presence of a bromine atom provides a reactive site for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The isopropoxy and methoxy groups modulate the electronic and lipophilic properties of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will delve into the technical details of this promising chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 515848-62-1 | |

| Molecular Formula | C₁₁H₁₂BrNO₂ | |

| Molecular Weight | 270.12 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3 | |

| InChI Key | DNCFZWKSHFLLGT-UHFFFAOYSA-N | |

| SMILES | CC(C)OC1=C(C=C(C=C1Br)C#N)OC | [1] |

| Predicted XlogP | 3.1 | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the isopropoxy group. The two aromatic protons would likely appear as singlets in the aromatic region (δ 7.0-7.5 ppm). The methoxy group would present as a sharp singlet around δ 3.8-4.0 ppm. The isopropoxy group would exhibit a septet for the CH proton around δ 4.5-4.7 ppm and a doublet for the two methyl groups around δ 1.3-1.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all 11 carbon atoms. The nitrile carbon is expected to resonate in the range of δ 115-120 ppm. The aromatic carbons would appear between δ 110-160 ppm, with the carbon atoms attached to the bromine, methoxy, and isopropoxy groups showing characteristic shifts. The methoxy carbon would be around δ 56 ppm, and the carbons of the isopropoxy group would be found at approximately δ 72 ppm (CH) and δ 22 ppm (CH₃).

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and alkyl groups, C-O stretching of the ether linkages, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The predicted monoisotopic mass is 269.00513 Da.[1]

Synthesis and Purification

A plausible and efficient synthetic route to this compound can be designed as a multi-step process starting from commercially available 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde). This pathway involves the conversion of the aldehyde to a nitrile, followed by an etherification reaction.

Synthetic Pathway Overview

Caption: Proposed synthetic route to this compound.

Step 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzonitrile

This step involves the conversion of the aldehyde group of 5-bromovanillin into a nitrile. A common and effective method is through the formation of an aldoxime intermediate, followed by dehydration.

Experimental Protocol:

-

Aldoxime Formation: To a solution of 5-bromovanillin (1 equivalent) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 equivalents). The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed (monitored by TLC).

-

Dehydration: The crude aldoxime is then subjected to dehydration to form the nitrile. This can be achieved using various reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. A common laboratory-scale procedure involves heating the aldoxime in acetic anhydride.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude 3-bromo-4-hydroxy-5-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The final step is the etherification of the phenolic hydroxyl group via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol:

-

Deprotonation: In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-hydroxy-5-methoxybenzonitrile (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents).

-

Alkylation: To the resulting phenoxide solution, add isopropyl bromide (2-bromopropane, 1.2-1.5 equivalents) dropwise at room temperature. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug development. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The development of potent and selective kinase inhibitors often involves the exploration of various substituted heterocyclic scaffolds.

The this compound moiety can serve as a versatile starting point for the synthesis of such scaffolds. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents that can interact with specific residues in the kinase active site. The isopropoxy and methoxy groups can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the inhibitor.

Synthetic Logic in Lead Optimization

Caption: Workflow for utilizing this compound in lead optimization.

The process of lead optimization in drug discovery aims to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. This compound is an ideal starting material for this process. A library of analogs can be rapidly synthesized by varying the substituent introduced at the 3-position via cross-coupling reactions. Additionally, the nitrile group can be converted to other functionalities to explore different interactions with the target protein. This systematic modification allows for the establishment of a clear structure-activity relationship (SAR), guiding the design of more potent and selective drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its well-defined structure, featuring multiple points for synthetic modification, makes it an attractive building block for the construction of complex molecular scaffolds, particularly for the development of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route with detailed protocols, and an exploration of its potential applications, serving as a foundational resource for researchers in the field.

References

- PubChemLite. This compound. [Link]

Sources

3-Bromo-4-isopropoxy-5-methoxybenzonitrile molecular weight

An In-depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Synthesis, Characterization, and Application

Abstract & Compound Overview

This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of significant interest to researchers in medicinal chemistry and drug discovery. As a halogenated and multi-alkoxylated benzonitrile, this compound serves as a versatile and high-value synthetic intermediate. Its structure combines a reactive nitrile group, a bromine atom suitable for cross-coupling reactions, and differentiated ether functionalities that can influence pharmacokinetic properties. While direct applications of this specific molecule are not broadly published, its close structural relationship to precursors used in the development of anti-cancer agents and other bioactive molecules underscores its potential as a key building block.[1] This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes methods for structural elucidation, and discusses its potential applications as a molecular scaffold in pharmaceutical development.

Physicochemical & Structural Properties

The fundamental properties of this compound are critical for its use in synthetic chemistry. The presence of bromine, a nitrile, and two distinct ether groups on the benzene ring provides multiple points for synthetic modification.

Table 1: Core Compound Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 270.12 g/mol | [2] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [3] |

| CAS Number | 515848-62-1 | |

| IUPAC Name | This compound | |

| Physical Form | Solid | [3] |

| SMILES | CC(C)OC1=C(C=C(C=C1Br)C#N)OC | |

| InChI Key | DNCFZWKSHFLLGT-UHFFFAOYSA-N | |

| Predicted XlogP | 3.1 | [4] |

| Storage Class | 11 (Combustible Solids) | |

Caption: 2D Chemical Structure of the title compound.

Synthesis and Mechanistic Rationale

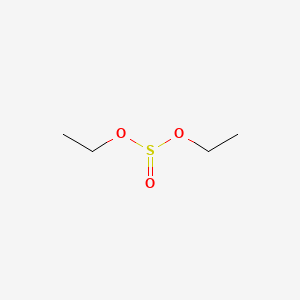

The most logical and efficient synthesis of this compound is achieved via the Williamson ether synthesis .[5][6] This venerable yet reliable SN2 reaction is ideal for forming the isopropoxy ether bond. The synthesis starts from the commercially available precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile .[1][7]

Reaction Principle: The Williamson Ether Synthesis

The core of this synthesis involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of the starting material is deprotonated by a strong base to form a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide (in this case, an isopropyl halide), displacing the halide leaving group in an SN2 reaction to form the desired ether.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions, particularly E2 elimination, which can be competitive when using secondary alkyl halides like 2-bromopropane.[6][8]

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles.

-

Reactor Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per mmol of starting material). Begin stirring to dissolve the solid. Carefully add potassium carbonate (K₂CO₃, 1.5 eq) in portions.

-

Causality Insight: K₂CO₃ is a milder, non-nucleophilic base compared to sodium hydride, which reduces the risk of side reactions and is safer to handle. DMF is an excellent polar aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly reactive.

-

-

Alkyl Halide Addition: Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 70 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract three times with ethyl acetate (EtOAc). Combine the organic layers.

-

Self-Validation: The aqueous wash removes the inorganic base (K₂CO₃) and the DMF solvent. The combined organic layers contain the desired product and any organic-soluble impurities.

-

-

Washing: Wash the combined organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Structural Elucidation & Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides an unambiguous structural assignment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural verification. The predicted ¹H NMR spectrum provides a unique fingerprint.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Protons | Integration | Multiplicity | Approx. Shift (δ, ppm) | Rationale |

|---|---|---|---|---|

| Isopropoxy -CH ₃ | 6H | Doublet (d) | 1.3-1.4 | Six equivalent methyl protons split by the adjacent CH proton. |

| Methoxy -OCH ₃ | 3H | Singlet (s) | 3.8-3.9 | Three equivalent protons with no adjacent proton neighbors. |

| Isopropoxy -CH | 1H | Septet (sept) | 4.5-4.6 | One proton split by the six neighboring methyl protons (n+1 rule). |

| Aromatic H -2 | 1H | Singlet (s) | 7.1-7.2 | Aromatic proton adjacent to the nitrile group. |

| Aromatic H -6 | 1H | Singlet (s) | 7.3-7.4 | Aromatic proton adjacent to the methoxy group. |

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight. The spectrum is expected to show a characteristic pair of molecular ion peaks [M+H]⁺ at m/z 270.01 and 272.01 with approximately 1:1 intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include:

-

~2230 cm⁻¹: A sharp, strong peak for the nitrile (C≡N) stretch.

-

~2980-2850 cm⁻¹: C-H stretching from the aliphatic methoxy and isopropoxy groups.

-

~1250-1000 cm⁻¹: Strong C-O stretching from the aryl-ether bonds.

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold for building libraries of drug-like molecules. Its utility stems from the orthogonal reactivity of its functional groups.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents at the C3 position, rapidly building molecular complexity.[9]

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be:

-

Hydrolyzed to a carboxylic acid or amide.

-

Reduced to a primary amine.

-

Converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

The combination of a stable, differentiated diether pattern with these reactive sites makes the compound an excellent starting point for exploring structure-activity relationships (SAR) in drug discovery programs, particularly those targeting kinases or other enzyme families where substituted aromatic cores are prevalent.[1]

Caption: Potential synthetic modifications of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: While a specific SDS for this exact compound is not widely available, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, causing skin and eye irritation.[7] It should be handled as an irritant and acutely toxic substance.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

References

- PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile. National Center for Biotechnology Information.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.

- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.

- AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.

- PubChemLite. (n.d.). This compound (C11H12BrNO2).

- P&S Chemicals. (n.d.). Product information, this compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.

- Cram. (n.d.). Williamson Ether Synthesis Lab Report.

- Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.

- Fisher Scientific. (n.d.). 3-Bromo-4-isopropoxi-5-metoxibenzonitrilo, 98 %, Thermo Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-4-ethoxy-5-methoxybenzonitrile Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C11H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. The synthetic strategy outlined herein is a robust, three-step process commencing from the readily available starting material, vanillin. Each step has been meticulously detailed, drawing upon established chemical principles and field-proven insights to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic molecule. The presence of a nitrile group, a bromine atom, and two distinct ether linkages makes it a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, such as cross-coupling reactions at the bromine site and a variety of modifications of the nitrile group.

Our synthetic approach begins with the electrophilic bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). This is followed by a Williamson ether synthesis to introduce the isopropoxy group. The final step involves the conversion of the benzaldehyde functionality into the target benzonitrile. This route was chosen for its high efficiency, use of readily available reagents, and straightforward experimental procedures.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Part 1: Electrophilic Bromination of Vanillin

The initial step in the synthesis is the regioselective bromination of vanillin. The hydroxyl and methoxy groups on the aromatic ring are ortho, para-directing activators. The bulky aldehyde group provides some steric hindrance, and the hydroxyl group is a stronger activating group than the methoxy group. Consequently, the electrophilic substitution of bromine occurs predominantly at the position ortho to the hydroxyl group and meta to the aldehyde group, yielding 5-bromovanillin.[1][2][3][4]

Experimental Protocol: Synthesis of 5-Bromovanillin

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Vanillin | 152.15 | 15.2 g | 100 |

| Bromine | 159.81 | 17.6 g (5.6 mL) | 110 |

| Methanol | 32.04 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (100 mmol) of vanillin in 150 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 5.6 mL (110 mmol) of bromine dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.[5]

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) to remove any residual acid.

-

Dry the product under vacuum to yield 5-bromovanillin as a pale-yellow solid.

Expected Yield: ~95%

Part 2: O-Isopropylation of 5-Bromovanillin

The second step is the introduction of the isopropoxy group via a Williamson ether synthesis. The phenolic hydroxyl group of 5-bromovanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl electrophile, typically 2-bromopropane or isopropyl iodide.

Experimental Protocol: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromovanillin | 231.04 | 23.1 g | 100 |

| 2-Bromopropane | 122.99 | 14.8 g (11.2 mL) | 120 |

| Potassium Carbonate | 138.21 | 20.7 g | 150 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 23.1 g (100 mmol) of 5-bromovanillin, 20.7 g (150 mmol) of anhydrous potassium carbonate, and 200 mL of acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 11.2 mL (120 mmol) of 2-bromopropane to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone (2 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the crude residue in dichloromethane (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 3-bromo-4-isopropoxy-5-methoxybenzaldehyde.

Expected Yield: 85-90%

Part 3: Conversion of Benzaldehyde to Benzonitrile

The final step is the conversion of the aldehyde group to a nitrile. A common and effective method is a two-step, one-pot procedure involving the formation of an aldoxime intermediate with hydroxylamine hydrochloride, followed by dehydration to the nitrile.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde | 273.12 | 27.3 g | 100 |

| Hydroxylamine Hydrochloride | 69.49 | 8.3 g | 120 |

| Sodium Formate | 68.01 | 10.2 g | 150 |

| Formic Acid | 46.03 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 27.3 g (100 mmol) of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde in 100 mL of formic acid.

-

Add 8.3 g (120 mmol) of hydroxylamine hydrochloride and 10.2 g (150 mmol) of sodium formate to the solution.

-

Heat the mixture to reflux (around 110 °C) for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining formic acid, followed by brine (1 x 75 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to afford the pure this compound.

Expected Yield: 80-85%

Summary of Key Transformations

Caption: Key chemical transformations in the synthesis.

Conclusion

This guide has detailed a reliable and efficient three-step synthesis of this compound from vanillin. The presented protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup. The causality behind each experimental choice has been explained, providing a deeper understanding of the reaction mechanisms and potential challenges. By following these procedures, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing projects.

References

- Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. [Link]

- Kancharla, S., & Shah, K. (n.d.). Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

- Google Patents. (n.d.). New process for producing 5-bromovanillin.

- Rao, D. V., & Stuber, F. A. (1983). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Synthesis, 1983(04), 308–308.

- Patil, D. D., & Gurumeet, C. (n.d.). Benzaldehyde To Benzonitrile. Asian Journal of Chemistry, 24(12).

- Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzaldehyde.

- Wikipedia. (n.d.). Sandmeyer reaction. [Link]

- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(1), 109-112.

Sources

- 1. youtube.com [youtube.com]

- 2. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]

- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a substituted benzonitrile of interest to researchers in medicinal chemistry and materials science. Given the limited availability of experimental data in public literature, this document emphasizes the predictive analysis of its physicochemical properties based on structure-activity relationships and outlines detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive overview and a practical manual for the physical and spectral characterization of this and similar novel chemical entities.

Introduction and Molecular Overview

This compound belongs to the versatile class of benzonitrile derivatives. These compounds are of significant interest in drug discovery and organic synthesis due to the unique electronic properties and reactivity of the nitrile group, which can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] The specific substitution pattern of this molecule—a bromine atom and two ether linkages (isopropoxy and methoxy) on the aromatic ring—is anticipated to confer distinct properties related to lipophilicity, metabolic stability, and intermolecular interactions. Understanding these physical properties is a critical first step in evaluating its potential as a pharmaceutical intermediate or advanced material.

This guide will first present the known molecular identifiers and predicted physicochemical properties. The core of this document will then provide detailed, self-validating experimental protocols for the determination of its key physical and spectral characteristics, explaining the scientific rationale behind each procedural step.

Molecular Identifiers

A consistent and accurate identification of a chemical compound is paramount for reproducible scientific research. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 515848-62-1 | |

| Molecular Formula | C₁₁H₁₂BrNO₂ | |

| Molecular Weight | 270.12 g/mol | |

| Canonical SMILES | CC(C)OC1=C(C(=CC(=C1)C#N)OC)Br | |

| InChI Key | DNCFZWKSHFLLGT-UHFFFAOYSA-N | |

| MDL Number | MFCD02256549 |

Predicted Physicochemical Properties

While experimental data for this compound is not widely published, we can infer its likely properties based on its structure and the known characteristics of related substituted benzonitriles and aromatic ethers.[3][4]

| Property | Predicted Value / Characteristic | Rationale and Context |

| Physical State | Solid at room temperature. | Commercial suppliers list the compound as a solid. The relatively high molecular weight and potential for dipole-dipole interactions and crystal packing contribute to a solid state. |

| Melting Point | Moderately high. | The presence of a polar nitrile group and a bromine atom, along with the overall molecular size, suggests a melting point higher than that of simpler aromatic ethers. For comparison, the related compound 3-Bromo-4-methoxybenzonitrile has a melting point of 122-124 °C. |

| Boiling Point | High; likely to decompose before boiling at atmospheric pressure. | Aromatic compounds with multiple polar substituents and a molecular weight over 250 g/mol often have high boiling points. Vacuum distillation would be necessary to determine an accurate boiling point. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in non-polar solvents (e.g., hexanes) and very low solubility in water. | The ether groups and the nitrile group can engage in hydrogen bonding with protic solvents, and the overall molecule has a significant non-polar surface area, favoring solubility in organic solvents.[5][6] The predicted XlogP of 3.1 indicates a significant degree of lipophilicity.[7] |

| XlogP | 3.1 (Predicted) | This value suggests the compound is significantly more soluble in octanol than in water, a key indicator for predicting membrane permeability in drug development.[7] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the empirical determination of the physical properties of this compound. These protocols are designed to be self-validating and are standard practice in organic and medicinal chemistry laboratories.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel solid organic compound is depicted below. It begins with fundamental property determination and progresses to detailed spectral analysis for structural confirmation.

Caption: Workflow for the characterization of a novel organic solid.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. This protocol uses the capillary method, which is a standard and reliable technique.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, grind a small amount in a mortar and pestle.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

-

-

Measurement (Initial, Rapid Determination):

-

Place the loaded capillary into a melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

-

-

Measurement (Accurate Determination):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a fresh sample in a new capillary tube.

-

Heat rapidly to within 15-20 °C of the approximate melting point.

-

Reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ – T₂.

-

Repeat for a total of three consistent measurements.

-

Solubility Profiling

Rationale: Understanding a compound's solubility is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and formulation. This protocol provides a systematic approach to assessing solubility in a range of common laboratory solvents.

Protocol:

-

Preparation:

-

Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

-

-

Procedure:

-

Add approximately 10 mg of this compound to each test tube.

-

To the first tube, add the solvent dropwise (up to 1 mL), vortexing or shaking vigorously after each addition.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

Repeat for each solvent.

-

-

Classification:

-

Soluble: < 30 mg of solid dissolves in 1 mL of solvent.

-

Slightly Soluble: 30-100 mg of solid dissolves in 1 mL of solvent.

-

Insoluble: > 100 mg of solid is required to dissolve in 1 mL of solvent.

-

Spectroscopic Analysis Protocols

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound, serving as a definitive confirmation of its identity.

Workflow for Spectroscopic Sample Preparation

Caption: Sample preparation workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts, coupling patterns, and integration of the signals provide a detailed map of the molecular structure.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the methoxy protons, and the isopropoxy protons (a septet for the CH and a doublet for the two CH₃ groups) are expected.

-

¹³C NMR: Resonances for each unique carbon atom in the molecule are expected, including those in the aromatic ring, the nitrile carbon, and the carbons of the methoxy and isopropoxy groups.

Protocol for Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a small vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectral Features:

-

A strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch.

-

C-O stretching bands for the aromatic ether linkages in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Sp³ C-H stretching bands from the alkyl groups just below 3000 cm⁻¹.

-

Aromatic C-H stretching bands just above 3000 cm⁻¹.

Protocol (using Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns can also offer structural clues.

Predicted Spectral Features:

-

[M+H]⁺: Predicted at m/z 270.0124 (for ⁷⁹Br) and 272.0104 (for ⁸¹Br) due to the isotopic pattern of bromine.[7]

-

[M+Na]⁺: Predicted at m/z 291.9944 (for ⁷⁹Br) and 293.9923 (for ⁸¹Br).[7]

Protocol for Sample Preparation (for LC-MS with ESI):

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for injection into the LC-MS system.

Safety, Handling, and Storage

Rationale: Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following recommendations are based on safety data for structurally similar substituted benzonitriles.[8][9][10]

-

Hazard Statements: While a specific safety data sheet for this compound is not widely available, related compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] It is classified as a combustible solid.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a compound with significant potential, stemming from its substituted benzonitrile scaffold. This guide provides a robust framework for its physicochemical characterization. While publicly available experimental data is currently limited, the predictive analysis and detailed experimental protocols herein offer a clear path for researchers to generate a comprehensive data package for this molecule. Such data is the essential foundation for any further investigation into its applications in drug discovery, agrochemicals, or materials science. The elucidation of its crystal structure through single-crystal X-ray diffraction would be a valuable next step to fully understand its solid-state properties.

References

- Structure-Property-Relationships in Aromatic Thioethers Featuring Aggregation-Induced Emission Properties: Solid-State Structures and Theoretical Analysis. (n.d.). University of Duisburg-Essen.

- Saccone, M., et al. (2019). Structure–property relationships in aromatic thioethers featuring aggregation-induced emission: solid-state structures and theoretical analysis. CrystEngComm, 21(19), 3046-3056.

- Names and Properties of Ethers. (2025). Chemistry LibreTexts.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Acta Physico-Chimica Sinica, 16(10), 870-875.

- Bergeron, R. J., et al. (2005). Synthesis of benzonitriles from substituted benzoic acid. US Patent 6,875,882.

- Saccone, M., et al. (2019). Structure-property relationships in aromatic thioethers featuring aggregation-induced emission: Solid-state structures and theoretical analysis. ResearchGate.

- Properties of ethers, epoxides, and thioethers. (2018). BrainKart.

- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET: 3-Bromo-4-methoxybenzonitrile. (2024). Fisher Scientific.

- Benzonitrile. (n.d.). PubChem.

- This compound (C11H12BrNO2). (n.d.). PubChemLite.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. brainkart.com [brainkart.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - this compound (C11H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

A Researcher's Guide to the Solubility of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Principles, Protocols, and Implications

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. For researchers, scientists, and drug development professionals, this guide offers not just procedural steps but also the underlying scientific principles that govern the solubility of this complex organic molecule. By understanding the "why" behind the "how," researchers can make more informed decisions in experimental design and data interpretation, ultimately accelerating the drug discovery and development process.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery and development, the solubility of a compound is a cornerstone property that dictates its potential for therapeutic success.[1][2][3][4][5] A compound's ability to dissolve in a solvent system, particularly in aqueous environments, directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4] For a drug to be effective, it must first be in a dissolved state to be absorbed into the bloodstream and reach its target site of action.[1][2] Poor solubility can lead to low bioavailability, erratic assay results, and ultimately, the failure of a promising drug candidate.[2][3]

This compound (CAS No: 515848-62-1; Molecular Formula: C₁₁H₁₂BrNO₂; Molecular Weight: 270.12 g/mol ) is a substituted benzonitrile, a class of compounds with broad applications in medicinal chemistry and materials science.[6][7][8][9] The intricate arrangement of its functional groups—a bromine atom, an isopropoxy group, a methoxy group, and a nitrile group—presents a unique solubility profile that requires careful characterization. This guide will equip researchers with the necessary tools to thoroughly investigate and understand the solubility of this compound.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [6] |

| Molecular Weight | 270.12 g/mol | [6] |

| CAS Number | 515848-62-1 | [6] |

| Physical State | Solid | [6] |

| Melting Point | Not reported, but a similar compound, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, has a melting point of 146 °C. | [10] |

The presence of the polar nitrile and ether (isopropoxy and methoxy) groups suggests the potential for some solubility in polar organic solvents. However, the bulky, nonpolar isopropoxy group and the bromine atom, along with the overall size of the molecule, will likely limit its aqueous solubility. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[11][12] This principle suggests that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Understanding the Structural Impact on Solubility

The solubility of this compound is a direct consequence of the interplay between its various functional groups and the overall molecular architecture.

Caption: Interplay of functional groups influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[13] This method is considered the "gold standard" for its accuracy and reliability.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

Caption: Workflow for the experimental determination of thermodynamic solubility.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., acetonitrile or a mixture of mobile phase components). These will be used to generate a calibration curve.

-

Sample Preparation: Accurately weigh an excess amount of the solid compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on a shaker or in an orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Interpreting the Results and Implications for Drug Development

The solubility data obtained from these experiments will provide crucial insights for the development of this compound as a potential therapeutic agent.

-

Aqueous Solubility: Low aqueous solubility is a common challenge in drug development.[3] If the compound exhibits poor solubility in water or PBS, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary to improve its bioavailability.[2]

-

Solubility in Organic Solvents: Data on solubility in organic solvents like DMSO is vital for in vitro screening assays.[4] Ensuring that the compound remains in solution during these assays is essential for obtaining accurate and reproducible results. Precipitation of the compound can lead to false negatives or an underestimation of its potency.[3]

-

Biopharmaceutics Classification System (BCS): Solubility data, in conjunction with permeability data, can be used to classify the compound according to the BCS, which helps in predicting its in vivo performance and guiding formulation development.[2]

Conclusion

While specific, pre-existing solubility data for this compound may be limited, this guide provides a robust framework for its experimental determination and interpretation. A thorough understanding of a compound's solubility is not merely an academic exercise but a critical step in the journey from a promising molecule to a viable therapeutic. By applying the principles and protocols outlined herein, researchers can effectively characterize the solubility of this and other novel compounds, thereby making more strategic decisions in the complex process of drug discovery and development.

References

- Drug Discovery News. (2018). Substance solubility. [Link]

- Li, Di., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure, and Methods (pp. 23-48). Academic Press.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- BMG LABTECH. (2023).

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

- Purdue University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- University of Colorado Boulder. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

- PubChem. (n.d.). Benzonitrile. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Der Pharma Chemica. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ucd.ie [ucd.ie]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. This compound AldrichCPR 515848-62-1 [sigmaaldrich.com]

- 7. 3-Bromo-4-ethoxy-5-methoxybenzonitrile Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. labproinc.com [labproinc.com]

- 11. chem.ws [chem.ws]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. While direct experimental data for this compound is not publicly available, a thorough examination of its structural motifs—a substituted benzonitrile core, a bromine atom, and both isopropoxy and methoxy groups—allows for the formulation of several well-grounded hypotheses regarding its pharmacological potential. Drawing upon structure-activity relationships of analogous compounds, this document outlines plausible anticancer, antimicrobial, kinase inhibitory, and neuroprotective properties. Detailed experimental protocols are provided to systematically investigate these hypotheses, offering a roadmap for researchers in drug discovery and development. This guide is intended to serve as a foundational resource for initiating a comprehensive evaluation of this promising molecule.

Introduction and Molecular Profile

This compound is an aromatic organic compound with the chemical formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol .[1] Its structure is characterized by a central benzene ring substituted with a nitrile (-C≡N) group, a bromine atom, a methoxy (-OCH₃) group, and an isopropoxy (-OCH(CH₃)₂) group. The unique combination and arrangement of these functional groups suggest a potential for diverse biological interactions.

| Property | Value | Source |

| CAS Number | 515848-62-1 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1] |

| Molecular Weight | 270.12 | [1] |

| SMILES String | Brc1c(c(cc(c1)C#N)OC)OC(C)C | [1] |

| Physical Form | Solid | [1] |

The benzonitrile scaffold is a prevalent feature in many biologically active molecules, known for a range of pharmacological effects including anticancer and antimicrobial activities.[2] The introduction of a bromine atom can significantly enhance therapeutic activity and modulate the metabolic profile of a drug.[3][4] Furthermore, the methoxy and isopropoxy groups are known to influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[5][6]

Postulated Biological Activity I: Anticancer Potential

The presence of the benzonitrile moiety is a strong indicator of potential anticancer activity. Numerous benzonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.[7] The bromine substituent can further enhance this activity.[8]

Rationale Based on Structure-Activity Relationship (SAR)

-

Benzonitrile Core: This structural feature is present in a number of kinase inhibitors and other anticancer agents.[2] The nitrile group can participate in hydrogen bonding and other interactions within the active sites of target proteins.

-

Bromine Substitution: Halogenation, particularly with bromine, is a common strategy in drug design to improve potency and metabolic stability.[3] Brominated aromatic compounds have shown efficacy as anticancer agents.[4][8]

-